

An In-depth Technical Guide to 2-Iododecane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iododecane

Cat. No.: B13031112

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-iododecane**, a versatile alkyl iodide intermediate crucial in organic synthesis and of significant interest in the development of novel therapeutic agents. This document details its chemical identity, physicochemical properties, a standard experimental protocol for its synthesis, and its application in forming key chemical bonds, visualized through a logical workflow diagram.

Core Compound Identification

Identifier	Value
IUPAC Name	2-iododecane
CAS Number	64154-08-1 [1]
Molecular Formula	C ₁₀ H ₂₁ I
Molecular Weight	268.18 g/mol [1]
Canonical SMILES	CCCCCCCC(C)I
InChI	InChI=1S/C10H21I/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 [1]
InChIKey	HESWECJVRHEYKY-UHFFFAOYSA-N

Physicochemical and Safety Data

A summary of the key computed and experimental properties of **2-iododecane** is presented below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Source
Appearance	Colorless to pale yellow liquid	-
Boiling Point	235.6 °C (Predicted)	-
Density	1.2±0.1 g/cm³ (Predicted)	-
Refractive Index	1.482 (Predicted)	-
Flash Point	96.3±12.5 °C (Predicted)	-
Solubility	Insoluble in water; soluble in common organic solvents like ether, dichloromethane.	-
Hazard Statements	Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.	
Precautionary Statements	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362+P364, P403+P233, P501	

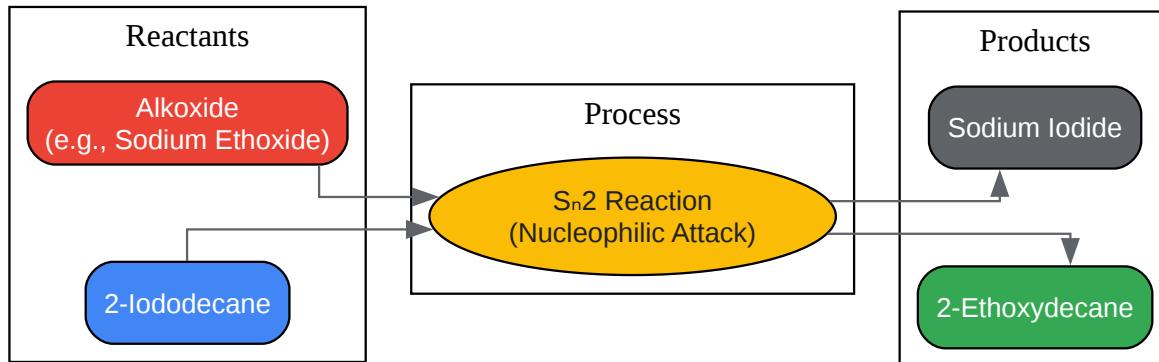
Experimental Protocol: Synthesis of 2-Iododecane from 2-Decanol

This section details a robust and widely applicable method for the synthesis of **2-iododecane** from its corresponding alcohol, 2-decanol, using triphenylphosphine and iodine. This reaction proceeds via a phosphonium iodide intermediate, followed by an S_N2 displacement by the iodide ion.

Materials:

- 2-Decanol (1.0 equivalent)
- Triphenylphosphine (PPh_3) (1.2 equivalents)
- Iodine (I_2) (1.2 equivalents)
- Anhydrous Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:


- Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
- Formation of Triphenylphosphine-Iodine Adduct: To the stirred solution, add iodine (1.2 equivalents) portion-wise. The addition is exothermic, and the solution will turn dark brown. Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the triphenylphosphine-iodine adduct.

- Addition of Alcohol: Dissolve 2-decanol (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the reaction mixture using a dropping funnel.
- Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The brown color of the solution will disappear.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal and Purification:
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure **2-iododecane**.

Application in Organic Synthesis: Williamson Ether Synthesis

2-Iododecane is a valuable substrate in a variety of organic transformations, including nucleophilic substitution reactions. A classic example is the Williamson ether synthesis, where **2-iododecane** can react with an alkoxide to form an ether. This reaction is particularly useful for creating asymmetrical ethers.

The diagram below illustrates the logical workflow for the synthesis of an ether using **2-iododecane** as the electrophile.

[Click to download full resolution via product page](#)

Williamson Ether Synthesis Workflow.

This technical guide provides foundational information for the safe and effective use of **2-iododecane** in a research and development setting. Its versatile reactivity makes it a valuable building block for the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Iododecane: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13031112#2-iododecane-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com